5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2S/c1-10-2-4-11(5-3-10)21-16(12-8-24-9-13(12)20-21)19-17(22)14-6-7-15(18)23-14/h2-7H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHGVUFVDHKJGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.
Coupling with furan-2-carboxylic acid: This step involves the formation of an amide bond between the thieno[3,4-c]pyrazole derivative and furan-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thieno[3,4-c]pyrazole moiety.
Coupling Reactions: The furan ring can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The most direct analog is 5-bromo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (), which substitutes the 4-methyl group with a 4-methoxy group. Key differences include:
- Steric Impact : Methoxy is bulkier, which may influence binding pocket interactions in biological targets.
- Solubility : Methoxy groups generally enhance aqueous solubility compared to hydrophobic methyl groups.
Table 1: Substituent Comparison
| Substituent | Electronic Effect | Steric Volume (ų) | LogP (Predicted) |
|---|---|---|---|
| 4-Methyl | Weakly donating | 22.4 | 3.8 |
| 4-Methoxy | Strongly donating | 28.6 | 2.9 |
Note: Predicted LogP values derived from fragment-based methods.
Pharmacological Activity: Autotaxin Inhibition
A 2023 patent () highlights thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin (ATX) inhibitors, a therapeutic target in fibrosis and cancer. Key comparisons include:
- Carboxamide vs. Acetamide : The furan ring in the target compound introduces conjugated π-electrons, possibly enhancing binding affinity through aromatic stacking.
- Substituent Position : The 4-methylphenyl group may optimize hydrophobic interactions in the ATX active site, as seen in patent derivatives with similar substituents .
Biological Activity
5-bromo-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a bromine atom, a furan ring, and a thieno[3,4-c]pyrazole moiety. Its molecular formula is with a molecular weight of approximately 396.27 g/mol. The presence of these functional groups contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The thieno[3,4-c]pyrazole moiety is known to modulate the activity of various enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor for certain phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.
- Receptor Modulation : It is hypothesized that this compound can influence receptor activities related to inflammation and cell proliferation.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in various cell lines.
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer cells. A study involving structural analogues indicated that modifications in the thieno[3,4-c]pyrazole structure could enhance cytotoxicity against vincristine-resistant MCF7 cells .
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated reduction in TNF-alpha levels in macrophages treated with thieno[3,4-c]pyrazole derivatives. |
| Study 2 | Anticancer properties | Induced apoptosis in breast cancer cells with IC50 values indicating significant cytotoxicity. |
| Study 3 | Mechanism elucidation | Identified interaction with PDE enzymes leading to modulation of cAMP levels and downstream signaling pathways. |
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,4-c]pyrazole core through cyclization reactions with appropriate precursors and subsequent coupling with furan-2-carboxylic acid .
Applications in Medicinal Chemistry
This compound serves as a scaffold for developing new drugs targeting inflammatory diseases and cancers. Its unique structural features make it a promising candidate for further investigation in drug development programs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
